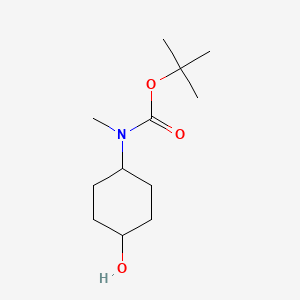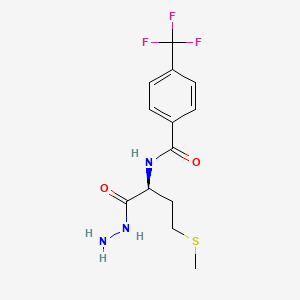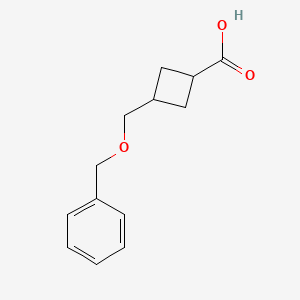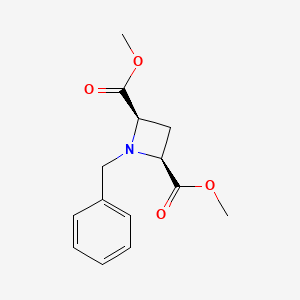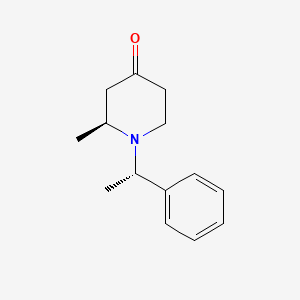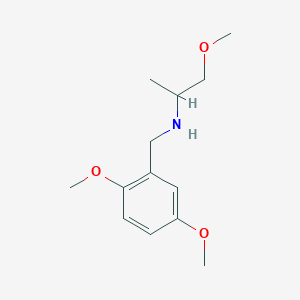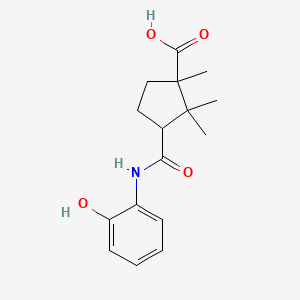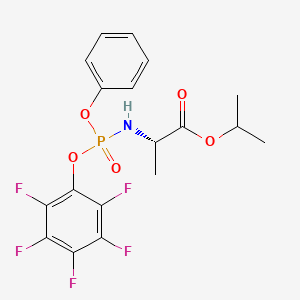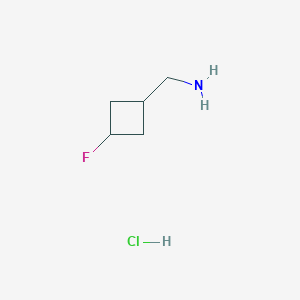![molecular formula C23H16N4O7 B3022026 5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione CAS No. 7006-85-1](/img/no-structure.png)
5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione is a chemical compound with the formula C23H16N4O7 . It is a complex organic molecule that falls under the category of indole diones .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups present. It includes a 5-methylindole-2,3-dione core, which is substituted at the 1-position by a 4-(4-methylanilino)-3,5-dinitrobenzoyl group . The exact 3D structure would need to be determined through techniques such as X-ray crystallography.Physical And Chemical Properties Analysis
This compound has a molecular weight of 460.39600 . It has a Polar Surface Area (PSA) of 158.12000, and a logP value of 5.41750, indicating its relative hydrophobicity . The compound has a density of 1.525g/cm3, a boiling point of 661.2ºC at 760 mmHg, and a flash point of 353.7ºC . Its refractive index is 1.721 .Applications De Recherche Scientifique
- 5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione has shown promise as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly its ability to inhibit cell proliferation and induce apoptosis. Further studies are needed to elucidate its mechanism of action and potential clinical applications .
Anticancer Activity
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The interaction often involves the formation of bonds between the compound and its target, which can alter the target’s function and lead to the observed biological effects .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malarial infection, and cholinesterase activity .
Pharmacokinetics
The physicochemical properties such as density (1525g/cm3), boiling point (6612ºC at 760 mmHg), and molecular weight (46039600) can provide some insights into its potential pharmacokinetic behavior .
Result of Action
Indole derivatives are known to have various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of indole derivatives
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione involves the condensation of 4-methylaniline with 3,5-dinitrobenzoyl chloride to form 4-(4-methylanilino)-3,5-dinitrobenzoic acid. This acid is then coupled with 5-methyl-1-indole-2,3-dione using a coupling agent such as DCC or EDC to form the final product.", "Starting Materials": [ "4-methylaniline", "3,5-dinitrobenzoyl chloride", "5-methyl-1-indole-2,3-dione", "coupling agent (DCC or EDC)", "solvents (e.g. dichloromethane, ethanol)" ], "Reaction": [ "Step 1: 4-methylaniline is reacted with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine to form 4-(4-methylanilino)-3,5-dinitrobenzoic acid.", "Step 2: The resulting acid is then coupled with 5-methyl-1-indole-2,3-dione using a coupling agent such as DCC or EDC in the presence of a base such as triethylamine.", "Step 3: The crude product is purified by column chromatography using a suitable solvent system (e.g. dichloromethane/ethanol) to yield the final product, 5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione." ] } | |
Numéro CAS |
7006-85-1 |
Nom du produit |
5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione |
Formule moléculaire |
C23H16N4O7 |
Poids moléculaire |
460.4 g/mol |
Nom IUPAC |
5-methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione |
InChI |
InChI=1S/C23H16N4O7/c1-12-3-6-15(7-4-12)24-20-18(26(31)32)10-14(11-19(20)27(33)34)22(29)25-17-8-5-13(2)9-16(17)21(28)23(25)30/h3-11,24H,1-2H3 |
Clé InChI |
CAQQLJYWUDHCTE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(=O)N3C4=C(C=C(C=C4)C)C(=O)C3=O)[N+](=O)[O-] |
SMILES canonique |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(=O)N3C4=C(C=C(C=C4)C)C(=O)C3=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



